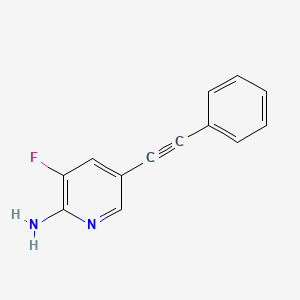

3-Fluoro-5-(phenylethynyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-5-(phenylethynyl)pyridin-2-amine: is an organic compound with the molecular formula C13H9FN2 and a molecular weight of 212.22 g/mol . This compound is characterized by the presence of a fluorine atom at the third position, a phenylethynyl group at the fifth position, and an amine group at the second position of the pyridine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine typically involves the following steps:

Formation of the Phenylethynyl Group: The phenylethynyl group can be introduced through a Sonogashira coupling reaction between a halogenated pyridine derivative and phenylacetylene.

Introduction of the Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation Products: Carbonyl-containing derivatives such as ketones and aldehydes.

Reduction Products: Saturated derivatives such as 3-fluoro-5-(phenylethyl)pyridin-2-amine.

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-5-(phenylethynyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorine atom and phenylethynyl group can enhance binding affinity and specificity in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features may confer unique pharmacokinetic and pharmacodynamic properties .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenylethynyl group can enhance binding affinity and specificity, leading to modulation of the target’s activity . The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

3-Fluoro-5-(phenylethynyl)pyridine: Lacks the amine group, which may affect its reactivity and biological activity.

5-(Phenylethynyl)pyridin-2-amine: Lacks the fluorine atom, which may influence its binding affinity and specificity.

3-Fluoro-2-aminopyridine: Lacks the phenylethynyl group, which may alter its chemical and biological properties.

Uniqueness: 3-Fluoro-5-(phenylethynyl)pyridin-2-amine is unique due to the presence of all three functional groups (fluorine, phenylethynyl, and amine) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Biological Activity

3-Fluoro-5-(phenylethynyl)pyridin-2-amine is a synthetic organic compound notable for its unique structural features, including a fluorine atom and a phenylethynyl group attached to a pyridine ring. This combination of functional groups enhances its biological activity, making it a subject of interest in pharmacological research.

- Chemical Formula : CHFN

- Structural Features :

- Fluorine Atom : Increases lipophilicity and biological activity.

- Phenylethynyl Group : Facilitates interactions with various biological targets.

The compound's structure allows for potential therapeutic applications, particularly in drug development aimed at specific enzymes or receptors.

Research indicates that this compound interacts with proteins and nucleic acids, potentially modulating enzyme or receptor activity. The enhanced binding affinity attributed to its functional groups is crucial for its therapeutic efficacy.

Case Studies and Research Findings

-

Inhibition Studies :

- Preliminary studies have shown that the compound can inhibit certain biochemical pathways, suggesting its role as a potential inhibitor in therapeutic contexts. For example, in assays targeting Type III secretion systems in bacteria, compounds structurally similar to this compound exhibited significant inhibition rates, indicating a promising avenue for antibiotic development .

-

Binding Affinity :

- The unique arrangement of functional groups contributes to the compound's ability to bind selectively to biological targets. In comparative studies, it has demonstrated higher binding affinities than structurally similar compounds lacking either the fluorine or the phenylethynyl group .

-

Therapeutic Applications :

- Ongoing research is exploring its potential applications in treating neurodegenerative diseases and various cancers, where modulation of specific pathways is critical for disease management .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 3-Fluoro-5-(phenylethynyl)pyridine | Contains amine group | Unique combination of fluorine, phenylethynyl, and amine |

| 5-(Phenylethynyl)pyridin-2-amine | Lacks fluorine atom | May have lower binding affinity |

| 3-Fluoro-2-aminopyridine | Lacks phenylethynyl group | Different chemical properties due to missing group |

| 4-Fluoro-5-(phenylethynyl)pyridine | Different position of fluorine | Alters reactivity and potential biological interactions |

The compound's distinctiveness lies in its combination of functional groups, which enhances its biological activity compared to similar compounds.

Future Directions

The ongoing exploration of this compound's biological activities is expected to yield significant insights into its therapeutic potential. Further studies focusing on:

- Mechanistic Pathways : Understanding how this compound interacts at the molecular level with various biological targets.

- Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects.

- Synthesis Optimization : Developing more efficient synthetic routes for large-scale production.

Properties

Molecular Formula |

C13H9FN2 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

3-fluoro-5-(2-phenylethynyl)pyridin-2-amine |

InChI |

InChI=1S/C13H9FN2/c14-12-8-11(9-16-13(12)15)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16) |

InChI Key |

DZYCPLDAZJZYCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(N=C2)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.